![molecular formula C28H28FN5O3S B2553025 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-77-8](/img/structure/B2553025.png)

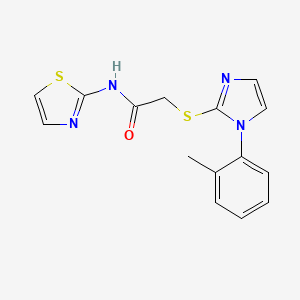

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

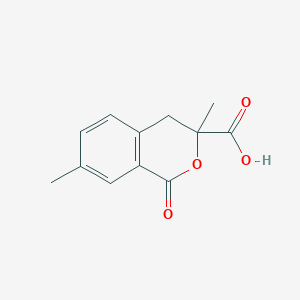

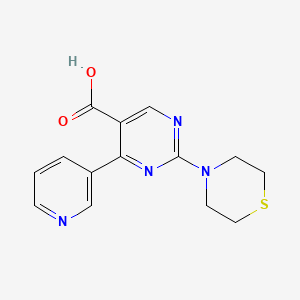

The compound “5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a benzylpiperidin-1-yl group, a fluorophenyl group, and a thioether linkage .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups attached to the pyrimidine core. The (4-fluorobenzyl)piperidine moiety of a similar compound is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244 and Van der Waals interaction with Val283 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound has a molecular weight of 481.6 g/mol. It has 6 hydrogen bond acceptors and no hydrogen bond donors. It has a rotatable bond count of 6 and a topological polar surface area of 112 Ų .Scientific Research Applications

- GlyT1 is a promising target for treating schizophrenia. Researchers have developed a series of 4-benzoylpiperidine derivatives as GlyT1 inhibitors. Among these, compound 23q demonstrated an impressive IC50 of 30 nM. Further optimization led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives , which exhibited good selectivity over other receptors (including GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A). Behavioral testing in mice showed that 23q could inhibit hyperlocomotion induced by phencyclidine and improve negative and cognitive symptoms associated with schizophrenia .

- Some benzylpiperidine derivatives have shown potential in combating Alzheimer’s disease. For instance, compounds 5h and 5k significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes. These findings suggest a disease-modifying potential for these derivatives .

- Molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) have been evaluated as multifunctional agents against Alzheimer’s disease. Although specific details are not provided in the search results, this highlights the compound’s versatility in targeting multiple aspects of the disease .

- Interestingly, the 3-(piperidin-4-yl)benzo[d]isoxazole scaffold has been identified as a privileged structure for atypical antipsychotic agents. While functioning as a potent GlyT1 inhibitor, it maintains high selectivity. This dual role suggests potential therapeutic applications in psychiatric disorders .

Glycine Transporter 1 (GlyT1) Inhibition for Schizophrenia

Alzheimer’s Disease Modulation

Multifunctional Agents for Alzheimer’s Disease

Antipsychotic Properties

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to study its physical and chemical properties in more detail. Unfortunately, specific future directions are not provided in the retrieved data .

properties

IUPAC Name |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5O3S/c1-32-25-23(27(36)33(2)28(32)37)26(31-24(30-25)20-8-10-21(29)11-9-20)38-17-22(35)34-14-12-19(13-15-34)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPZGKRMLHIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)